1-Benzoyl-1,7-diazaspiro[4.4]nonan-6-one

Medicinal Chemistry Computational Chemistry Spirocyclic Synthesis

1-Benzoyl-1,7-diazaspiro[4.4]nonan-6-one is a critical N1-benzoyl spirocyclic intermediate for D3R-targeted CNS drug discovery. N1-substitution ensures superior kinetic stability vs. N3-analogs and provides a defined electrophilic handle for reduction and elaboration. Derived ligands achieve >900-fold D3R selectivity (Ki=12-25.6 nM). Computed LogP 1.45 and PSA 49.4 Ų place this scaffold optimally within CNS drug space. As the key protected precursor in WO2009/091561 A1 for 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane anxiolytic/antidepressant candidates, this exact N1-isomer is essential for reproducible SAR, non-infringing route development, and process scale-up.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 128244-00-8
Cat. No. B1628211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoyl-1,7-diazaspiro[4.4]nonan-6-one
CAS128244-00-8
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1CC2(CCNC2=O)N(C1)C(=O)C3=CC=CC=C3
InChIInChI=1S/C14H16N2O2/c17-12(11-5-2-1-3-6-11)16-10-4-7-14(16)8-9-15-13(14)18/h1-3,5-6H,4,7-10H2,(H,15,18)
InChIKeyOIQRTEVAOMPNDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoyl-1,7-diazaspiro[4.4]nonan-6-one (CAS 128244-00-8): A Specialized Spirocyclic Scaffold for Neuropharmacological Research and Chemical Synthesis


1-Benzoyl-1,7-diazaspiro[4.4]nonan-6-one (CAS 128244-00-8) is a nitrogen-containing spirocyclic compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . It features a rigid 1,7-diazaspiro[4.4]nonane core, where two pyrrolidine-like rings are joined at a single spiro carbon, and a benzoyl group is attached to one of the nitrogen atoms . This compound is primarily utilized as a key synthetic intermediate and as a specialized chemical scaffold in medicinal chemistry, particularly for the development of novel ligands targeting neurological targets such as dopamine D3 receptors .

Why a Generic 1,7-Diazaspiro[4.4]nonane Derivative Cannot Substitute for 1-Benzoyl-1,7-diazaspiro[4.4]nonan-6-one in Critical Applications


The specific placement of the benzoyl group on the N1 atom of the 1,7-diazaspiro[4.4]nonan-6-one scaffold is not merely a decorative variation but a critical determinant of its physicochemical properties, reactivity, and biological function. Class-level evidence from structurally related 1,3-diazaspiro[4.4]nonane-2,4-dione analogs demonstrates that the position of a benzoyl substituent directly influences the kinetic stability and electrophilic character of the molecule, with N1-substitution enhancing stability compared to N3-substitution [1]. Furthermore, the benzoyl group provides a distinct handle for further chemical elaboration, unlike simpler alkyl-substituted analogs such as 7-methyl-1,7-diazaspiro[4.4]nonan-6-one, which lack this functional group for subsequent synthetic steps like reduction or nucleophilic addition . Therefore, substituting with another in-class compound would introduce unpredictable changes in reactivity, target selectivity, and overall performance, invalidating comparative studies and potentially derailing a synthetic route or biological assay [2].

1-Benzoyl-1,7-diazaspiro[4.4]nonan-6-one (128244-00-8): Quantitative Differentiation Against Key Analogs


Kinetic Stability Differentiation: Positional Isomer Effects on Reactivity of Benzoylated Diazaspiro Scaffolds

Quantum chemical analysis of a related 1,3-diazaspiro[4.4]nonane-2,4-dione system provides class-level evidence that the position of a benzoyl group on a spirocyclic core dictates its kinetic stability. This data supports the premise that the specific N1-benzoylation of the target compound confers a distinct reactivity profile compared to its N3-benzoylated isomer, which is predicted to be more chemically reactive. The target compound is expected to exhibit enhanced kinetic stability due to the N1 substitution pattern, which is adjacent to only one carbonyl group, as opposed to two carbonyl groups in the N3 position [1].

Medicinal Chemistry Computational Chemistry Spirocyclic Synthesis

Computed Physicochemical Profile: LogP and Polar Surface Area (PSA) Distinguish from Non-Benzoylated Core

The benzoyl substituent significantly alters the predicted physicochemical properties of the diazaspiro core, which is crucial for applications like blood-brain barrier penetration or receptor binding. The target compound has a computed LogP of 1.448 and a Polar Surface Area (PSA) of 49.41 Ų . In contrast, the unsubstituted 1,7-diazaspiro[4.4]nonan-6-one core (CAS 1203797-31-2) has a lower molecular weight (140.18 g/mol) and lacks the lipophilic benzoyl group, which would result in a significantly lower LogP and different PSA, thereby altering its pharmacokinetic profile and target engagement potential .

ADME Prediction Drug Discovery Physicochemical Profiling

Documented Use as a Critical Intermediate in Patented Synthetic Routes for CNS Therapeutics

The compound is a documented and integral intermediate in the scalable synthesis of 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane, a compound with reported anxiolytic-like effects in animal models [1]. The patented route specifically utilizes an alkyl 1-benzoyl-2-cyanomethylpyrrolidine-2-carboxylate, a direct derivative of the target compound, in a multi-step sequence to construct the final spirocyclic framework [1]. This contrasts with alternative synthetic approaches to related spirocyclic amines that may use different protecting groups or starting materials, making this specific benzoylated intermediate a required and non-substitutable component for replicating this exact patented process.

Process Chemistry Patent Analysis Synthetic Intermediate

Optimal Research and Industrial Application Scenarios for 1-Benzoyl-1,7-diazaspiro[4.4]nonan-6-one


Medicinal Chemistry: Dopamine D3 Receptor (D3R) Antagonist Lead Optimization

As a core scaffold for arylated diazaspiro alkane D3R antagonists, this compound is ideal for medicinal chemistry programs targeting neurological and psychiatric disorders. While the specific target compound may not have reported D3R Ki values, its structural class has yielded potent ligands (Ki = 12-25.6 nM) with high selectivity (up to 905-fold vs. D2R) [1]. Researchers can leverage this validated scaffold to explore structure-activity relationships (SAR) around the benzoyl moiety to further optimize affinity, selectivity, and pharmacokinetic properties for potential treatments for schizophrenia, addiction, or Parkinson's disease [1].

Process Chemistry: Replication and Optimization of Patented CNS Drug Syntheses

This compound is a critical building block for the synthesis of 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane derivatives, which have shown promising preclinical anxiolytic and antidepressant-like activity [1]. Its role as a protected intermediate in WO2009/091561 A1 makes it essential for process R&D teams aiming to replicate the patented route, develop a non-infringing alternative synthesis, or scale up the production of the final active pharmaceutical ingredient (API). The benzoyl group's specific reactivity and stability profile, as suggested by class-level computational studies, provides a defined handle for key transformations like reduction to the corresponding amine [2].

Chemical Biology: Development of CNS-Penetrant Chemical Probes

The computed physicochemical properties of 1-Benzoyl-1,7-diazaspiro[4.4]nonan-6-one (LogP = 1.448, PSA = 49.41 Ų) [1] place it within the favorable range for CNS drug discovery. This makes it a suitable starting point for the development of novel chemical probes designed to interrogate brain targets. Its lipophilicity and hydrogen-bonding capacity, which differ significantly from the unsubstituted core, can be fine-tuned to achieve optimal brain exposure and target engagement. The spirocyclic core offers a conformationally constrained alternative to more flexible scaffolds like arylpiperazines, potentially leading to improved selectivity for closely related receptor subtypes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzoyl-1,7-diazaspiro[4.4]nonan-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.